N-Nitroso-N-methylurea N-Nitroso-N-methylurea N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992)
N-Nitroso-n-methylurea has been studied in mutagenicity and genetics studies and for use as a cancer chemotherapy agent. No commercial use of N-nitroso-n-methylurea is known. Acute (short-term) exposure toN-nitroso-n-methylurea in humans causes dermatitis. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of N-nitroso-n-methylurea in humans or animals. Tumors have been reported in the offspring of animals treated with N-nitroso-n- methylurea during their pregnancy. Animal studies have reported tumors of the brain, spinal cord, nerves, stomach, pancreas, and kidneys from oral exposure to N-nitroso-n-methylurea. EPA has classified N- nitroso-n-methylurea as a Group B2, probable human carcinogen.
N-methyl-N-nitrosourea is a member of the class of N-nitrosoureas that is urea in which one of the nitrogens is substituted by methyl and nitroso groups. It has a role as a carcinogenic agent, a mutagen, a teratogenic agent and an alkylating agent.
Brand Name: Vulcanchem
CAS No.: 684-93-5
VCID: VC0020921
InChI: InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
SMILES: CN(C(=O)N)N=O
Molecular Formula: C2H5N3O2
Molecular Weight: 103.08 g/mol

N-Nitroso-N-methylurea

CAS No.: 684-93-5

Reference Standards

VCID: VC0020921

Molecular Formula: C2H5N3O2

Molecular Weight: 103.08 g/mol

N-Nitroso-N-methylurea - 684-93-5

CAS No. 684-93-5
Product Name N-Nitroso-N-methylurea
Molecular Formula C2H5N3O2
Molecular Weight 103.08 g/mol
IUPAC Name 1-methyl-1-nitrosourea
Standard InChI InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
Standard InChIKey ZRKWMRDKSOPRRS-UHFFFAOYSA-N
SMILES CN(C(=O)N)N=O
Canonical SMILES CN(C(=O)N)N=O
Colorform Colorless or yellow plates from ethanol
Density less than 1.0 (NTP, 1992)
Melting Point 255 °F (decomposes) (NTP, 1992)
123 °C
Physical Description N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992)
Description N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992)
N-Nitroso-n-methylurea has been studied in mutagenicity and genetics studies and for use as a cancer chemotherapy agent. No commercial use of N-nitroso-n-methylurea is known. Acute (short-term) exposure toN-nitroso-n-methylurea in humans causes dermatitis. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of N-nitroso-n-methylurea in humans or animals. Tumors have been reported in the offspring of animals treated with N-nitroso-n- methylurea during their pregnancy. Animal studies have reported tumors of the brain, spinal cord, nerves, stomach, pancreas, and kidneys from oral exposure to N-nitroso-n-methylurea. EPA has classified N- nitroso-n-methylurea as a Group B2, probable human carcinogen.
N-methyl-N-nitrosourea is a member of the class of N-nitrosoureas that is urea in which one of the nitrogens is substituted by methyl and nitroso groups. It has a role as a carcinogenic agent, a mutagen, a teratogenic agent and an alkylating agent.
Shelf Life Decomposes to diazomethane in alkaline solutions; stability in aqueous solutions is pH-dependent (at 20 °C).
The pure compound is sensitive to humidity and light and should be refrigerated for storage.
This must be stored under refrigeration to avoid sudden decomposition after storage at ambient temp or slightly above (30 °C).
... N-methyl-N-nitrosourea (MNU) ... The kinetics of N-methyl-N-nitrosourea hydrolyses are shown to be first order in N-methyl-N-nitrosourea with a steep rise in rate above pH 8. ... base-induced hydrolysis of N-methyl-N-nitrosourea is initiated by deprotonation at the carbamoyl group. The critical reactive species are shown to be the methyldiazonium ion (Me-N2+) and cyanate (NCO-). Investigations of reactions of (13CH3) N-methyl-N-nitrosourea with 2'-deoxyguanosine (dGuo) and 2'-deoxyguanosine 5'-monophosphate (dGuo-5P) showed that: a) the site of methylation of 2'-deoxyguanosine is highly pH-dependent (relatively more N-1 and O-methylation compared to N-7 occurs at higher pH); b) the principal site of methylation of 2'-deoxyguanosine 5'-monophosphate by N-methyl-N-nitrosourea is at phosphate; c) incorporation of deuterium into methyl groups occurs in D20 at higher pH. Methylation of the oligonucleotide d(GT(15N)GCAC) by N-methyl-N-nitrosourea in D20 showed partial deuteriation of the N7-methyl groups of the guanines, whilst methylation by N-methyl-N-nitrosourea in water indicated no significant preference for either guanine with respect to N7-methylation.
Solubility less than 1 mg/mL at 64° F (NTP, 1992)
0.14 M
In water, 1.443X10+4 mg/l at 24 °C
Soluble in water
Soluble in ethanol, ethe
Synonyms Methylnitrosourea
N Methyl N nitrosourea
N-Methyl-N-nitrosourea
Nitrosomethylurea
NSC 23909
NSC-23909
NSC23909
Vapor Pressure Non-volatile (NTP, 1992)
3.0X10-2 mm Hg at 25 °C (est)
PubChem Compound 12699
Last Modified Nov 11 2021
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